LogP and TPSA vs. 1-Naphthaldehyde
6-Methylnaphthalene-1-carbaldehyde demonstrates a distinct lipophilicity profile compared to the unsubstituted parent, 1-Naphthaldehyde. The calculated LogP (XlogP3) is 3.00 [1], indicating increased lipophilicity relative to the parent scaffold. This difference is quantitatively supported by its topological polar surface area (TPSA) of 17.1 Ų .
| Evidence Dimension | Calculated LogP (XlogP3) |
|---|---|
| Target Compound Data | 3.00 |
| Comparator Or Baseline | 1-Naphthaldehyde (PubChem CID 6195): XlogP3 = 2.46 [2] |
| Quantified Difference | ΔLogP = +0.54 |
| Conditions | In silico calculation, XlogP3 method. |
Why This Matters
The ~0.5 unit increase in LogP affects membrane permeability and solubility, which are critical for applications in medicinal chemistry and agrochemical development.
- [1] PubChem. (n.d.). 6-Methylnaphthalene-1-carboxaldehyde. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/13499498 View Source
- [2] PubChem. (n.d.). 1-Naphthaldehyde. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/6195 View Source
